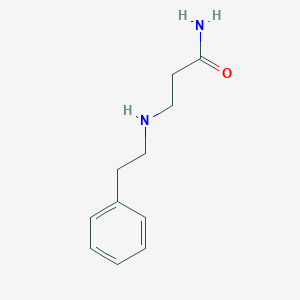

3-(苯乙氨基)丙酰胺

描述

Synthesis Analysis

1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which are potential potent cytotoxic agents, were synthesized via Mannich reactions using paraformaldehyde, phenethylamine hydrochloride as the amine component and acetophenone . The optimum reaction conditions were investigated by changing the mol ratios of the reactants, the solvents and the acidity levels . It was observed that the best mol ratio of the ketone, paraformaldehyde and phenethylamine hydrochloride was 1:1.2:1 .Molecular Structure Analysis

The molecular formula of 3-(Phenethylamino)propanamide is C11H16N2O. The molecular weight is 192.26 g/mol.Chemical Reactions Analysis

A new radical condensation reaction is developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides with water as the only byproduct . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .Physical And Chemical Properties Analysis

3-(Phenethylamino)propanamide is a white crystalline substance. The molecular weight is 192.26 g/mol.科学研究应用

Anti-Dormant Mycobacterial Agent

3-(Phenethylamino)propanamide, also known as fenproporex hydrochloride, has been studied for its potential as an anti-dormant mycobacterial substance . It’s particularly effective against dormant strains of Mycobacterium tuberculosis, which are resistant to conventional anti-tuberculosis drugs . This compound could lead to the development of new treatments for tuberculosis, especially for drug-resistant cases.

Central Nervous System Stimulant

As a derivative of the amphetamine family, this compound acts as a central nervous system stimulant . It has been used as an appetite suppressant and weight loss aid, highlighting its potential in treating obesity and related metabolic disorders.

Probe Molecule for Target Protein Detection

Researchers have synthesized analogues of 3-(Phenethylamino)propanamide to create a probe molecule . This probe can help in identifying the target protein of the compound, which remains unclear. Such a probe molecule is crucial for understanding the mechanism of action of potential drugs .

Antimicrobial Activity

The compound has shown potent antimicrobial activity against drug-sensitive and drug-resistant strains of M. tuberculosis. Its unique structure and activity relationship make it a promising candidate for developing new antimicrobial agents .

Synthesis of Marine-Derived Alkaloids

3-(Phenethylamino)propanamide is involved in the synthesis of marine-derived alkaloids , such as aaptamine. These alkaloids have various biological activities, including cytotoxic, antifungal, and antibacterial properties . The compound’s role in the synthesis process is crucial for the production of these bioactive natural products.

Therapeutic Agent for Neuropathic Pain or Alzheimer’s Disease

Recent studies have disclosed the potential of aaptamine derivatives, including 3-(Phenethylamino)propanamide, as therapeutic agents for neuropathic pain or Alzheimer’s disease . This opens up new avenues for research into treatments for these conditions.

安全和危害

作用机制

Target of Action

It belongs to the class of organic compounds known as primary carboxylic acid amides . These compounds generally interact with various proteins and enzymes in the body, influencing their function and activity.

Mode of Action

This interaction can influence the conformation and function of the target molecules .

Biochemical Pathways

Considering the metabolism of similar compounds, it can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), n - and o -dealkylation and o -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, health status, and genetic makeup can also influence a compound’s action and efficacy.

属性

IUPAC Name |

3-(2-phenylethylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-11(14)7-9-13-8-6-10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFDDFHJSUZRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366295 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4091-84-3 | |

| Record name | N~3~-(2-phenylethyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

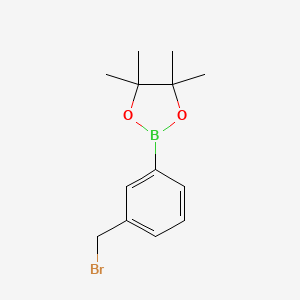

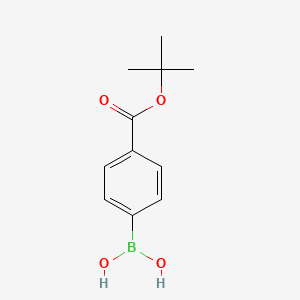

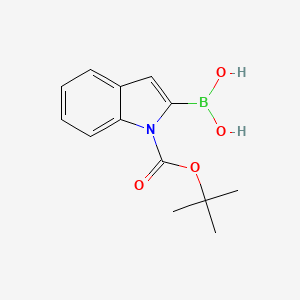

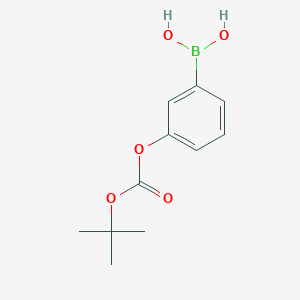

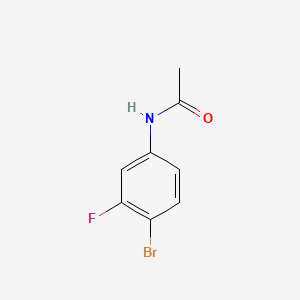

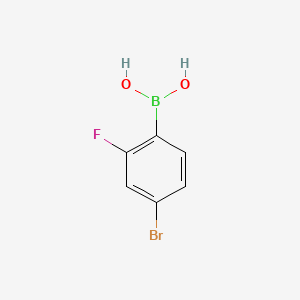

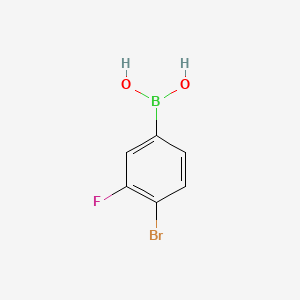

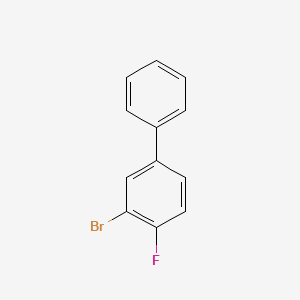

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

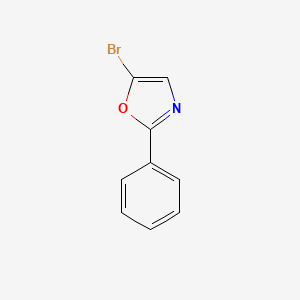

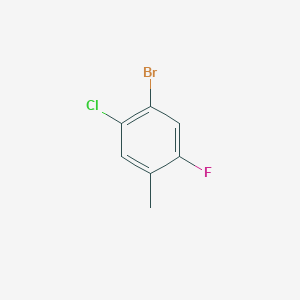

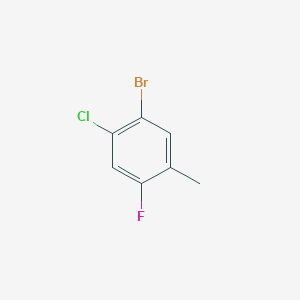

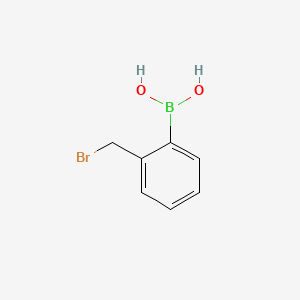

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。